molecular formula C17H13NO2 B2799858 3-Benzoyl-2-methylindolizine-1-carbaldehyde CAS No. 685891-11-6

3-Benzoyl-2-methylindolizine-1-carbaldehyde

Cat. No.: B2799858
CAS No.: 685891-11-6
M. Wt: 263.296
InChI Key: HCHKTMRPVVOSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Benzoyl-2-methylindolizine-1-carbaldehyde has several scientific research applications:

Preparation Methods

The synthesis of 3-Benzoyl-2-methylindolizine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

Chemical Reactions Analysis

3-Benzoyl-2-methylindolizine-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions tailored to each reaction type.

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-methylindolizine-1-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can form Schiff bases with amines, which is useful in studying protein-ligand interactions. The benzoyl group can participate in various electrophilic aromatic substitution reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar compounds to 3-Benzoyl-2-methylindolizine-1-carbaldehyde include:

    2-Benzoylindolizine-1-carbaldehyde: Lacks the methyl group, which can affect its reactivity and applications.

    3-Benzoylindolizine-1-carbaldehyde: Similar structure but without the methyl group, leading to different chemical properties.

    2-Methylindolizine-1-carbaldehyde:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in research.

Properties

IUPAC Name

3-benzoyl-2-methylindolizine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12-14(11-19)15-9-5-6-10-18(15)16(12)17(20)13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHKTMRPVVOSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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